molecular formula C41H44N2O20 B12774311 L-Aspartic acid, N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- CAS No. 148763-61-5

L-Aspartic acid, N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-

Cat. No.: B12774311
CAS No.: 148763-61-5
M. Wt: 884.8 g/mol
InChI Key: YUTNIEIICDXLGV-WPXMEMIISA-N
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Description

L-Aspartic acid, N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:

    Stepwise Functionalization: Sequential addition of functional groups using specific reagents and catalysts.

    Protective Group Strategies: Use of protective groups to shield reactive sites during intermediate steps.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds using coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may be studied for its potential role in biochemical pathways or as a probe to investigate cellular processes.

Medicine

In medicine, the compound could be explored for its therapeutic potential, such as its ability to interact with specific molecular targets or pathways involved in disease.

Industry

In industry, it may find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biochemical pathways, leading to various biological effects. The detailed mechanism would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    L-Aspartic acid derivatives: Compounds with similar core structures but different functional groups.

    Tetracycline analogs: Compounds with similar tetracyclic structures but different substituents.

Properties

CAS No.

148763-61-5

Molecular Formula

C41H44N2O20

Molecular Weight

884.8 g/mol

IUPAC Name

(2S)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]butanedioic acid

InChI

InChI=1S/C41H44N2O20/c1-11-5-17-25(32(52)22(11)38(56)43-18(39(57)58)9-21(46)47)24-15(8-16-26(33(24)53)29(49)14-6-13(59-4)7-19(44)23(14)28(16)48)30(50)36(17)62-41-35(55)37(27(42-3)12(2)61-41)63-40-34(54)31(51)20(45)10-60-40/h5-8,12,18,20,27,30-31,34-37,40-42,44-45,50-55H,9-10H2,1-4H3,(H,43,56)(H,46,47)(H,57,58)/t12-,18+,20-,27+,30+,31+,34-,35-,36+,37+,40+,41+/m1/s1

InChI Key

YUTNIEIICDXLGV-WPXMEMIISA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@@H](CC(=O)O)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CC(=O)O)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

Origin of Product

United States

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